1-(Imidazo[1,2-a]pyridin-7-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a fused bicyclic structure that combines an imidazole ring with a pyridine ring, making it a valuable framework for drug development and other scientific research .
Preparation Methods
The synthesis of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of 2-aminopyridines with ketones under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of 2-aminopyridines with aldehydes or ketones in the presence of an oxidizing agent.
Tandem Reactions: These reactions involve multiple steps that occur in a single reaction vessel without the need for intermediate purification.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone undergoes various chemical reactions, including:
Functionalization: Radical reactions, transition metal catalysis, and photocatalysis strategies can be used to functionalize the imidazo[1,2-a]pyridine scaffold.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction may produce reduced imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used as a scaffold for developing new drugs with potential therapeutic effects against various diseases.
Material Science: Imidazo[1,2-a]pyridine derivatives are used in the development of optoelectronic devices, sensors, and other advanced materials.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: The compound is used in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of various biological pathways . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone can be compared with other similar compounds, such as:
1-(Imidazo[1,2-a]pyridin-6-yl)ethanone: This compound has a similar structure but differs in the position of the ethanone group.
1-(3H-Imidazo[4,5-c]pyridin-4-yl)ethanone: This compound has a different imidazo-pyridine fusion pattern.
2-Acetylpyrido[3,4-d]imidazole: This compound has a different arrangement of the imidazole and pyridine rings.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-7-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-2-4-11-5-3-10-9(11)6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOQSUYSPVAFNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=CN2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.